molecular formula C18H16N2O7S B11512836 phenyl 6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazole-3(2H)-carboxylate

phenyl 6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazole-3(2H)-carboxylate

Cat. No.: B11512836
M. Wt: 404.4 g/mol
InChI Key: QGZOFVHSBKKCAR-UHFFFAOYSA-N
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Description

Phenyl 6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazole-3(2H)-carboxylate is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, a morpholine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazole-3(2H)-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the benzoxazole derivative in the presence of a base.

    Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where morpholine reacts with the sulfonylated benzoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Phenyl 6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazole-3(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of phenyl 6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazole-3(2H)-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazole-3(2H)-carboxylate is unique due to its combination of a benzoxazole ring, a morpholine ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the morpholine ring enhances its solubility in organic solvents, facilitating its use in various applications .

Properties

Molecular Formula

C18H16N2O7S

Molecular Weight

404.4 g/mol

IUPAC Name

phenyl 6-morpholin-4-ylsulfonyl-2-oxo-1,3-benzoxazole-3-carboxylate

InChI

InChI=1S/C18H16N2O7S/c21-17(26-13-4-2-1-3-5-13)20-15-7-6-14(12-16(15)27-18(20)22)28(23,24)19-8-10-25-11-9-19/h1-7,12H,8-11H2

InChI Key

QGZOFVHSBKKCAR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C(=O)OC4=CC=CC=C4

Origin of Product

United States

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